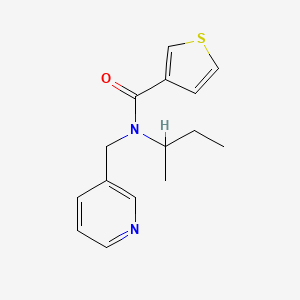
N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
描述
N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide, also known as JNJ-63533054, is a novel small molecule inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a critical role in the regulation of circadian rhythms, cell division, and DNA repair. CK1δ has also been implicated in the pathogenesis of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide is a potent and selective inhibitor of CK1δ, with an IC50 of 110 nM. CK1δ is a member of the CK1 family of serine/threonine kinases, which play a critical role in the regulation of circadian rhythms, cell division, and DNA repair. CK1δ has also been implicated in the pathogenesis of several diseases, including cancer and neurodegenerative diseases. N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide binds to the ATP-binding site of CK1δ, and inhibits its kinase activity. This leads to the downregulation of downstream signaling pathways, such as the Wnt/β-catenin signaling pathway in cancer, and the tau phosphorylation pathway in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide inhibits the growth of cancer cells by downregulating the Wnt/β-catenin signaling pathway. This leads to the inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor angiogenesis. In neurodegenerative diseases, N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide reduces tau phosphorylation, which leads to the stabilization of microtubules and the prevention of neurodegeneration. N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of several diseases, including cancer and neurodegenerative diseases.
实验室实验的优点和局限性
N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has several advantages for lab experiments, including its potency and selectivity for CK1δ, its ability to inhibit downstream signaling pathways, and its anti-inflammatory effects. However, N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide also has some limitations, including its poor solubility in water, which may limit its bioavailability in vivo. N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide also has a short half-life in vivo, which may limit its efficacy in long-term studies.
未来方向
There are several future directions for the study of N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide. In cancer, N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide may be combined with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway, to improve its efficacy. N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide may also be studied in combination with chemotherapy or radiation therapy, to determine its potential as a sensitizer. In neurodegenerative diseases, N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide may be studied in combination with other tau-targeting therapies, such as antibodies or vaccines, to improve its efficacy. N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide may also be studied in other diseases where CK1δ has been implicated, such as diabetes, obesity, and cardiovascular disease.
科学研究应用
N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has been extensively studied in preclinical models of cancer and neurodegenerative diseases. In cancer, CK1δ has been shown to play a critical role in the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer. N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo, including colorectal cancer, breast cancer, and pancreatic cancer. In neurodegenerative diseases, CK1δ has been implicated in the regulation of tau phosphorylation, which is a hallmark of Alzheimer's disease. N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has been shown to reduce tau phosphorylation in vitro and in vivo, and improve cognitive function in a mouse model of Alzheimer's disease.
属性
IUPAC Name |
N-butan-2-yl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-12(2)17(10-13-5-4-7-16-9-13)15(18)14-6-8-19-11-14/h4-9,11-12H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQVTJCIJQVMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CN=CC=C1)C(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(methylthio)methyl]-N-8-quinolinyl-2-furamide](/img/structure/B3810649.png)
![N-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B3810669.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3810680.png)
![[1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl](2-pyridinyl)methanone](/img/structure/B3810681.png)
![1-acetyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methylpiperidin-4-amine](/img/structure/B3810685.png)
![2-[(5-methyl-3-isoxazolyl)methyl]-5-(4-morpholinyl)-3(2H)-pyridazinone](/img/structure/B3810691.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,2-dimethyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B3810706.png)
![4-(1-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-1,6-heptadien-4-ol](/img/structure/B3810707.png)
![1-[5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B3810713.png)
![1-({1-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)-1,4-diazepane bis(trifluoroacetate)](/img/structure/B3810716.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B3810717.png)
![N-(2-methoxyethyl)-6-[3-(methoxymethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3810724.png)
![1-(3-methylbutyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B3810726.png)